Oxcarbazepine alcohol sulfate

Bioanalysis LC-MS/MS Incurred Sample Reanalysis

Oxcarbazepine alcohol sulfate (CAS 773032-57-8) is the O-sulfate ester conjugate of 10,11-dihydro-10-hydroxycarbamazepine (MHD), the pharmacologically active metabolite of the antiepileptic prodrug oxcarbazepine. It is formed endogenously via phase II sulfonation of MHD.

Molecular Formula C15H14N2O5S
Molecular Weight 334.3 g/mol
CAS No. 773032-57-8
Cat. No. B12750753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxcarbazepine alcohol sulfate
CAS773032-57-8
Molecular FormulaC15H14N2O5S
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OS(=O)(=O)O
InChIInChI=1S/C15H14N2O5S/c16-15(18)17-12-7-3-1-5-10(12)9-14(22-23(19,20)21)11-6-2-4-8-13(11)17/h1-8,14H,9H2,(H2,16,18)(H,19,20,21)
InChIKeyDQCMJSSQBFEDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxcarbazepine Alcohol Sulfate (CAS 773032-57-8): A Critical Phase II Metabolite Reference Standard for Bioanalytical Selectivity


Oxcarbazepine alcohol sulfate (CAS 773032-57-8) is the O-sulfate ester conjugate of 10,11-dihydro-10-hydroxycarbamazepine (MHD), the pharmacologically active metabolite of the antiepileptic prodrug oxcarbazepine [1]. It is formed endogenously via phase II sulfonation of MHD [1]. As a racemic mixture with a molecular weight of 334.3 g/mol [2], this compound represents a distinct chemical entity from the parent drug and its active metabolite, primarily serving as a critical analytical tool for ensuring bioanalytical method specificity and studying metabolic clearance pathways [3].

Why Generic Metabolite Standards Cannot Substitute for Oxcarbazepine Alcohol Sulfate in Analytical Workflows


Procurement of a generic 'oxcarbazepine metabolite' or the parent drug standard is insufficient for reliably quantifying or identifying this specific conjugate due to its unique physico-chemical behavior and distinct biological fate. Unlike the pharmacologically active MHD, this sulfated metabolite exhibits chromatographic co-elution with the parent drug and undergoes in-source collision-induced dissociation (CID) to regenerate oxcarbazepine, a well-documented cause of quantitative inaccuracy in LC-MS/MS assays [1]. Furthermore, its systemic accumulation is differentially affected by renal impairment compared to its glucuronide counterpart, making it an irreplaceable standard for pharmacokinetic studies in specific patient populations [2]. Substitution risks failing incurred sample reanalysis (ISR) criteria and mischaracterizing exposure in renal impairment studies.

Head-to-Head Evidence: Quantifying the Unique Analytical and Biological Differentiation of Oxcarbazepine Alcohol Sulfate


Eliminating LC-MS/MS Quantification Bias: Interference Risk from In-Source Conversion vs. Parent Drug

Unlike the inactive internal standard or the parent drug oxcarbazepine, the oxcarbazepine alcohol sulfate metabolite is a direct source of quantitative interference. It was found to co-elute with and undergo in-source conversion back to oxcarbazepine parent ion during electrospray ionization, causing aberrant ISR results. This necessitates a discrete reference standard for interference testing and chromatographic resolution optimization [1].

Bioanalysis LC-MS/MS Incurred Sample Reanalysis Method Validation

Structural Specificity for Metabolic Pathway Differentiation: O-Sulfate vs. Isomeric N-Sulfate

This compound is the O-sulfate ester of MHD (alcohol sulfate), formed by conjugation at the hydroxyl group [1], which is structurally and metabolically distinct from the N-sulfate isomer (Oxcarbazepine N-Sulfate, CAS 1159977-54-4) formed by direct sulfation of the carbamoyl nitrogen . Selection of the correct isomer is critical for accurate metabolite profiling.

Drug Metabolism Metabolite Identification Structural Biology

Physicochemical Differentiation from the Parent Drug: LogP and Its Impact on Extraction

Sulfate conjugation drastically increases the polarity of the molecule compared to the parent drug Oxcarbazepine, fundamentally altering its behavior in sample preparation and chromatography. This necessitates distinct extraction and chromatographic conditions, precluding the use of the parent drug as a surrogate standard for method development [1][2].

Physicochemical Properties Sample Preparation Bioanalysis

Pharmacokinetic Differentiation: Differential Accumulation in Renal Impairment vs. Unconjugated Active Metabolite

The clinical pharmacokinetics of this phase II conjugate diverge significantly from the pharmacologically active MHD. While MHD is largely cleared by glucuronidation, the sulfate conjugate exhibits pronounced accumulation in patients with severe renal impairment (CLCR < 10 ml/min), where its exposure is 2-2.5 times higher than in healthy subjects, unlike the unconjugated forms [1]. This makes a specific analytical standard essential for quantifying exposure in this vulnerable population.

Pharmacokinetics Renal Impairment Drug Safety

High-Value Procurement Scenarios for Oxcarbazepine Alcohol Sulfate (CAS 773032-57-8)


Troubleshooting and Validating Pharmacokinetic Bioanalytical Methods per ICH M10

Bioanalytical laboratories developing LC-MS/MS methods for oxcarbazepine or MHD in clinical trial samples must demonstrate method selectivity against phase II metabolites. This compound is procured to spike into control matrix to prove chromatographic resolution between the parent drug and its isobaric sulfate metabolite, directly eliminating the risk of in-source conversion artifacts that cause ISR failures [1].

Quantitative Metabolite Profiling in Renal Impairment Pharmacokinetic Studies

For clinical pharmacology units conducting dedicated renal impairment studies of oxcarbazepine or its generics, this standard is required to accurately measure the accumulation of the sulfate conjugate, which is an elimination pathway significantly impacted by reduced kidney function [1]. This cannot be achieved using the active metabolite MHD standard alone.

Synthesis and Characterization of Oxcarbazepine Impurity Mixtures for ANDA Filings

Pharmaceutical companies developing generic oxcarbazepine formulations (Abbreviated New Drug Applications, ANDAs) must identify and quantify all potential impurities above the identification threshold. This compound, as a defined phase II metabolite that could be present via metabolic conversion or as a synthesis byproduct, is procured as a co-eluting reference marker to ensure the purity profile and stability-indicating capability of the drug product assay [1].

Differentiating Isomeric Sulfate Conjugates in Enzyme Kinetics and Drug-Drug Interaction (DDI) Studies

Researchers investigating the role of specific sulfotransferase (SULT) isoforms in oxcarbazepine metabolism need the authentic O-sulfate standard to distinguish its formation from that of the N-sulfate. Using this compound as a retention time and fragmentation reference allows definitive identification of the specific metabolic pathway, enabling accurate enzyme kinetic parameter determination (e.g., Km, Vmax) for SULT enzymes [1].

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